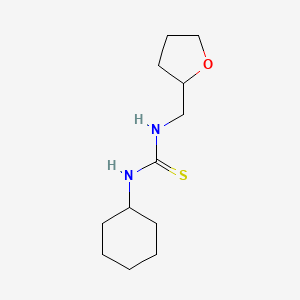
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as CTU, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTU is a thiourea derivative that has been synthesized using different methods, and it has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it has been suggested that N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea may inhibit the activity of certain enzymes involved in cell growth and proliferation. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce the levels of certain enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to increase the levels of certain proteins involved in apoptosis, including caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages for lab experiments. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea is a relatively stable compound and can be easily synthesized in good yields. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to exhibit low toxicity in animal models. However, N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has some limitations for lab experiments. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea is a relatively new compound, and its properties and applications are not fully understood. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea also requires further testing to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea research. One area of research is the development of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea as a potential anti-tumor agent. Further studies are needed to determine the efficacy and safety of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea in animal models and humans. Another area of research is the investigation of the mechanism of action of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea. Further studies are needed to determine how N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea inhibits the growth of cancer cells and induces apoptosis. Additionally, further studies are needed to determine the potential applications of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea in other fields, including inflammation and neurodegenerative diseases.
Synthesemethoden
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea can be synthesized using different methods, including the reaction of cyclohexylamine with tetrahydro-2-furanylmethyl isothiocyanate. Other methods involve the reaction of cyclohexylamine with carbon disulfide followed by treatment with tetrahydro-2-furanylmethyl chloride. The synthesis of N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea is a relatively simple process, and the compound can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to exhibit various scientific research applications, including its potential use as an anti-tumor agent. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of cancer cells, including those of the liver, colon, and lung. N-cyclohexyl-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to exhibit anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h10-11H,1-9H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDNSQGCNZJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-{[2-(3-methylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5194941.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5194955.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)

![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5195000.png)
![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5195005.png)
![methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5195008.png)
methanol](/img/structure/B5195011.png)
![cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195018.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5195029.png)

